Menaquinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-diol |

InChI |

InChI=1S/C21H26O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12,22-23H,7,9,13H2,1-4H3/b15-12+ |

InChI Key |

CZHYZLLLSCZMRL-NTCAYCPXSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC=C(C)C)O)O |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Menaquinol Biosynthesis Pathway in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone (MK), also known as vitamin K2, is a vital component of the electron transport chain in most prokaryotes, playing a crucial role in cellular respiration and energy production. The biosynthetic pathway of menaquinone is absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the two known prokaryotic menaquinone biosynthesis pathways: the canonical o-succinylbenzoate (OSB) pathway and the alternative futalosine pathway. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document compiles available quantitative data on enzyme kinetics and inhibitor efficacy, presents detailed experimental protocols for studying the pathway, and includes visualizations of the biochemical routes and experimental workflows to facilitate a deeper understanding of this essential metabolic process.

Introduction

Menaquinones are a family of lipid-soluble molecules characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenyl side chain. In prokaryotes, menaquinone is reduced to menaquinol (MKH2), which then functions as an electron carrier in both aerobic and anaerobic respiratory chains.[1] The essentiality of this pathway for many pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, coupled with its absence in humans, has positioned it as a promising target for novel antibiotic discovery.[1][2]

Prokaryotes have evolved two distinct pathways for the synthesis of the menaquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA): the well-characterized o-succinylbenzoate (OSB) pathway and the more recently discovered futalosine pathway.[3] Both pathways originate from the shikimate pathway intermediate, chorismate.

The o-Succinylbenzoate (OSB) Pathway

The OSB pathway is the most common route for menaquinone biosynthesis in prokaryotes, including Escherichia coli. It involves a series of seven enzymatic reactions to convert chorismate and α-ketoglutarate into DHNA.

Enzymatic Steps and Intermediates

The enzymes of the OSB pathway are encoded by the men genes (MenF, MenD, MenH, MenC, MenE, MenB, and MenG).[1]

-

MenF (Isochorismate Synthase): Converts chorismate to isochorismate.[1]

-

MenD (SEPHCHC Synthase): Catalyzes the thiamine pyrophosphate (TPP)-dependent reaction of isochorismate with α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[4][5]

-

MenH (SHCHC Synthase): Converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[5]

-

MenC (o-Succinylbenzoate Synthase): Dehydrates SHCHC to form o-succinylbenzoate (OSB).[6]

-

MenE (o-Succinylbenzoyl-CoA Synthetase): Activates OSB by ligating it to Coenzyme A to form OSB-CoA.[1]

-

MenB (DHNA-CoA Synthase): Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[7]

-

MenA (DHNA-polyprenyltransferase): Attaches the polyprenyl side chain to DHNA to form demethylmenaquinone.[8]

-

MenG (Demethylmenaquinone Methyltransferase): The final step involves the S-adenosyl-L-methionine (SAM)-dependent methylation of demethylmenaquinone to produce menaquinone.[9]

The Futalosine Pathway

The futalosine pathway is an alternative route to DHNA synthesis, identified in various bacteria, including Streptomyces coelicolor and Helicobacter pylori.[3][10] This pathway also starts from chorismate but proceeds through a different set of intermediates.

Enzymatic Steps and Intermediates

The enzymes of the futalosine pathway are encoded by the mqn genes.[3]

-

MqnA: Converts chorismate and adenosine/adenine to futalosine or aminodeoxyfutalosine.[11]

-

MqnB: Hydrolyzes futalosine to dehypoxanthinyl futalosine (DHFL).[11]

-

MqnC: Converts DHFL to 6-carboxymethyl-DHFL.

-

MqnD: Catalyzes the formation of 1,4-dihydroxy-6-naphthoate.[3]

The subsequent steps to convert 1,4-dihydroxy-6-naphthoate to menaquinone are less well characterized but are thought to involve prenylation and methylation.[3]

Regulation of this compound Biosynthesis

The biosynthesis of menaquinone is tightly regulated to meet the metabolic demands of the cell. One key regulatory point is the allosteric inhibition of MenD in Mycobacterium tuberculosis. The downstream metabolite, 1,4-dihydroxy-2-naphthoic acid (DHNA), acts as a feedback inhibitor of Mtb-MenD, binding to an allosteric site and modulating its catalytic activity.[2] This represents a crucial mechanism for controlling the flux through the pathway.

Quantitative Data

The development of inhibitors targeting the menaquinone biosynthesis pathway is an active area of research. The following tables summarize some of the available quantitative data for enzyme inhibition.

Table 1: Inhibitors of MenB

| Compound | Organism | IC50 | Ki | Inhibition Type | Reference |

| 2-Amino-4-oxo-4-phenylbutanoic Acid Analogs | Mycobacterium tuberculosis | 52 µM | - | - | [7] |

| 4-Oxo-4-(4-chlorophenyl)but-2-enoyl-CoA | Mycobacterium tuberculosis | - | 0.35 µM (Ki), 1.6 µM (Ki') | Mixed | [7] |

| 4-Oxo-4-(2,4-dichlorophenyl)but-2-enoyl-CoA | Mycobacterium tuberculosis | - | 49 nM (Ki), 290 nM (Ki') | Mixed | [7] |

Table 2: Inhibitors of MenG

| Compound | Organism | MIC | Kd | Reference |

| PK150 | Xanthomonas oryzae pv. oryzae | 0.15 µg/mL | 6.42 x 10⁻⁵ M | [9] |

Table 3: Allosteric Inhibition of MenD

| Inhibitor | Enzyme | IC50 | Reference |

| DHNA | Mycobacterium tuberculosis MenD | 53 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Cloning and Expression of men Genes

This protocol describes the general steps for cloning and expressing a men gene, for example, menA from E. coli, for subsequent biochemical characterization.

Methodology:

-

Genomic DNA Isolation: Isolate genomic DNA from E. coli K-12 using a commercial kit.

-

Primer Design: Design primers with appropriate restriction sites to amplify the target men gene.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the men gene from the genomic DNA.

-

Gel Electrophoresis and Purification: Run the PCR product on an agarose gel to verify the size and purity. Excise the band and purify the DNA using a gel extraction kit.

-

Restriction Digest: Digest both the purified PCR product and the expression vector (e.g., pET series) with the chosen restriction enzymes.

-

Ligation: Ligate the digested men gene insert into the digested expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection of positive clones.

-

Protein Expression: Inoculate a single colony into liquid media and grow to mid-log phase. Induce protein expression with an appropriate inducer (e.g., IPTG for pET vectors).

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant Men protein using affinity chromatography (e.g., Ni-NTA if a His-tag is used).

Generation of a men Gene Knockout Mutant

This protocol outlines the creation of a single-gene knockout mutant in E. coli using the λ Red recombinase system, a common method for targeted gene deletion.[12]

Methodology:

-

Primer Design: Design primers with 5' extensions homologous to the regions flanking the target men gene and 3' ends that anneal to a template plasmid carrying an antibiotic resistance cassette flanked by FRT sites.

-

PCR Amplification of Resistance Cassette: Amplify the antibiotic resistance cassette using the designed primers and the template plasmid.

-

Preparation of Electrocompetent Cells: Grow the recipient E. coli strain carrying a plasmid expressing the λ Red recombinase (e.g., pKD46) at 30°C to an OD600 of ~0.4-0.6. Induce the expression of the recombinase by adding L-arabinose. Prepare electrocompetent cells by washing with ice-cold sterile water.

-

Electroporation: Electroporate the purified PCR product (the resistance cassette with flanking homology arms) into the prepared electrocompetent cells.

-

Selection and Verification: Plate the electroporated cells on LB agar containing the appropriate antibiotic to select for mutants where the target men gene has been replaced by the resistance cassette. Verify the correct insertion by colony PCR using primers flanking the target gene locus.

-

Curing of the Helper Plasmid: Cure the λ Red recombinase helper plasmid by growing the mutant strain at a non-permissive temperature (e.g., 37-42°C).

-

(Optional) Removal of the Resistance Cassette: If desired, the antibiotic resistance cassette can be removed by introducing a plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette.

HPLC Analysis of Menaquinones

This protocol describes a general method for the extraction and quantification of menaquinones from bacterial cells using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Methodology:

-

Cell Culture and Harvesting: Grow the bacterial culture under the desired conditions. Harvest the cells by centrifugation.

-

Extraction: Extract the lipids, including menaquinones, from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v) or 2-propanol:n-hexane (2:1, v/v).[8][13]

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Resuspension: Resuspend the dried lipid extract in a suitable solvent for HPLC analysis, such as the mobile phase.

-

HPLC Analysis:

-

Quantification: Quantify the different menaquinone species by comparing the peak areas to a standard curve generated with known concentrations of menaquinone standards (e.g., MK-4, MK-7).

UV Spectrophotometry-Based Enzyme Assay for MenD

This assay monitors the activity of MenD by measuring the consumption of the substrate isochorismate, which absorbs UV light.[2]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TPP).

-

Enzyme and Substrate Preparation: Prepare stock solutions of purified MenD enzyme, isochorismate, and α-ketoglutarate.

-

Assay Procedure:

-

In a UV-transparent cuvette, add the reaction buffer, α-ketoglutarate, and the MenD enzyme.

-

Initiate the reaction by adding isochorismate.

-

Monitor the decrease in absorbance at 278 nm over time using a UV-Vis spectrophotometer.

-

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the inhibitor and plot the percentage of inhibition against the inhibitor concentration.

NMR-Based Enzyme Assay for MenD

This method directly observes the conversion of substrates to products, providing a robust measure of enzyme activity.[2]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer in D2O (e.g., 50 mM HEPES, pD 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TPP).

-

Enzyme and Substrate Preparation: Prepare stock solutions of purified MenD enzyme, isochorismate, and α-ketoglutarate in the D2O-based buffer.

-

NMR Sample Preparation: In an NMR tube, combine the reaction buffer, substrates, and initiate the reaction by adding the MenD enzyme.

-

NMR Data Acquisition: Acquire a series of 1D ¹H NMR spectra over time.

-

Data Analysis: Integrate the signals corresponding to a substrate (e.g., isochorismate) and a product (e.g., SEPHCHC). Plot the integral values as a function of time to determine the reaction rate. For inhibition studies, perform the assay in the presence of the inhibitor.

Conclusion

The this compound biosynthesis pathway is a fundamental metabolic process in a wide range of prokaryotes and presents a validated and promising target for the development of new antibacterial therapies. This guide has provided a detailed overview of the two primary biosynthetic routes, the enzymes involved, and the mechanisms of regulation. The compilation of quantitative data on inhibitors and the detailed experimental protocols offer a valuable resource for researchers in microbiology, biochemistry, and drug discovery. Further elucidation of the futalosine pathway and the continued exploration of potent and specific inhibitors for the enzymes in both pathways will be crucial for advancing the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements [mdpi.com]

- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 7. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Differences Between Menaquinone and Menaquinol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the core structural, physicochemical, and functional distinctions between menaquinone (the oxidized form of Vitamin K2) and menaquinol (the reduced form). It details their respective roles in critical biological pathways, summarizes key quantitative data, and outlines the experimental protocols used for their differentiation and analysis.

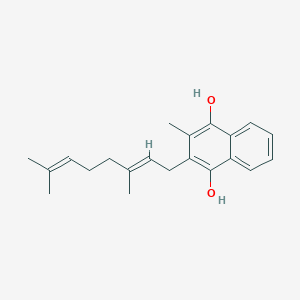

Core Structural Differences: The Redox State

The fundamental difference between menaquinone and its counterpart, this compound, lies in their redox state, which dictates their biological activity. Both molecules share a common 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain at the C3 position that defines the specific menaquinone homologue (e.g., MK-4, MK-7).[1][2]

-

Menaquinone (Oxidized Form): This form is characterized by a naphthoquinone ring with two ketone groups (C=O) at the C1 and C4 positions.[3] It is the stable, dietary form of Vitamin K2 but is not directly biologically active in its primary enzymatic role.

-

This compound (Reduced Form): Also known as vitamin K hydroquinone (KH2), this is the fully reduced form where the two ketone groups are converted to hydroxyl (-OH) groups.[3][4][5] This structural change transforms the molecule into the potent, biologically active cofactor required for enzymatic reactions.[2][4][6]

The reversible, two-electron, two-proton reduction of the quinone ring to the hydroquinone (quinol) is the central event that enables the biological function of Vitamin K.[3]

Figure 1: Redox conversion between Menaquinone and this compound.

Physicochemical Properties

The change in redox state directly influences the physicochemical properties of the molecule, including its redox potential and stability. These properties are critical for its function in biological systems.

| Property | Menaquinone (MK-4) | Menaquinone (MK-7) | Menaquinone (MK-9) | Reference(s) |

| Biochemical Standard Potential (E°') | -0.063 V | -0.088 V | -0.085 V | [2][7] |

Menaquinones possess a lower redox potential compared to other respiratory quinones like ubiquinone, which is significant for their role as electron carriers in the anaerobic respiratory chains of many bacterial species.[3] The reduced this compound form is considerably less stable than the oxidized menaquinone form and is susceptible to rapid oxidation, necessitating careful handling and inert conditions during analytical procedures.

Biological Significance and Key Signaling Pathways

The structural difference between menaquinone and this compound is central to their function in the Vitamin K cycle, a critical pathway for the post-translational modification of specific proteins.

The Vitamin K Cycle and Protein Carboxylation

The primary role of this compound is to act as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[4][8][9] This enzyme catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on Vitamin K-Dependent Proteins (VKDPs).[6][8] This carboxylation is vital for the biological activity of VKDPs, enabling them to bind calcium ions.[5]

The key steps involving the two forms are:

-

Reduction: Dietary menaquinone is reduced to its active this compound form (KH2) by cellular reductases.[4][10]

-

Carboxylation/Oxidation: this compound donates electrons to power the carboxylation of Glu residues by GGCX. In this process, this compound itself is oxidized to Vitamin K 2,3-epoxide.[4][6][10]

-

Recycling: The enzyme Vitamin K epoxide reductase (VKORC1) reduces Vitamin K epoxide back to the menaquinone form.[4][6][11] A subsequent reduction step regenerates the active this compound, completing the cycle and allowing a small amount of Vitamin K to be reused many times.[5]

This cycle is fundamental for the activation of clotting factors II, VII, IX, and X in the liver, which is essential for blood coagulation.[5][11]

Figure 2: The Vitamin K cycle and its role in protein carboxylation.

Role in Bacterial Electron Transport Chains

In many facultative anaerobic and obligate anaerobic bacteria, the menaquinone/menaquinol pair serves as a crucial electron carrier within the cell membrane.[3][12] Menaquinone accepts electrons from various dehydrogenases, becoming reduced to this compound. The this compound then diffuses through the membrane to donate these electrons to terminal reductases (e.g., fumarate reductase, nitrate reductase), a process that is often coupled to the generation of a proton motive force for ATP synthesis.[3][12]

Figure 3: Role of Menaquinone/Menaquinol in a bacterial ETC.

Experimental Protocols for Differentiation and Quantification

Distinguishing and quantifying menaquinone and this compound requires analytical techniques that can separate these two forms based on their physicochemical differences. High-Performance Liquid Chromatography (HPLC) is the predominant method.[13][14][15][16]

Sample Preparation Protocol (General)

-

Matrix: Human plasma, serum, or fermented food products.[13][15][16]

-

Extraction: A liquid-liquid extraction is performed to isolate the lipophilic menaquinones from the aqueous biological matrix.

-

An aliquot of the sample (e.g., 500 µL of plasma) is deproteinized and extracted with an organic solvent like acetonitrile or a hexane/isopropanol mixture.[13][15]

-

For solid matrices like cheese, an initial acid or enzymatic hydrolysis may be required to release the vitamins from the food matrix.[16]

-

-

Concentration: The organic extract is often evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a small volume (e.g., 50 µL) of the initial mobile phase for injection into the HPLC system.[13]

HPLC-Based Quantification Protocol

-

Chromatographic System: A reverse-phase HPLC system is typically used.

-

Column: C18 or Biphenyl analytical columns (e.g., 50 x 2.1 mm, 2.6 µm particle size) are effective for separating lipophilic molecules.[13]

-

Mobile Phase: An isocratic or gradient elution using a mixture of organic solvents is employed. A common mobile phase consists of methanol:ethanol:water (e.g., 80:19.5:0.5, v/v/v) or methanol:phosphate buffer (95:5).[14][15]

-

-

Detection Methods:

-

UV Detection: Menaquinones exhibit a strong UV absorbance, with detection wavelengths commonly set between 245-270 nm.[14][15] This method is robust but may lack the sensitivity required for low physiological concentrations.

-

Fluorescence Detection: This highly sensitive method leverages the structural difference directly. Menaquinones (non-fluorescent) are passed through a post-column reactor containing a reducing agent (e.g., platinum-black catalyst) to convert them to menaquinols, which are naturally fluorescent.[17] The fluorescence is then measured.

-

Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method. After chromatographic separation, the analytes are ionized (e.g., via electrospray ionization) and detected by a mass spectrometer, allowing for precise quantification of different menaquinone forms even at very low concentrations.[13][18]

-

Figure 4: General experimental workflow for menaquinone analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. The acid-base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Coagulation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemical reduction sytem for the detection of phylloquinone (vitamin K1) and menaquinones (vitamin K2 [ouci.dntb.gov.ua]

- 18. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy popula… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Biological Functions of Menaquinol in Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinol (MKH₂), the reduced form of menaquinone (MK) or vitamin K2, is a critical lipid-soluble electron carrier in the respiratory chains of a diverse range of bacteria, particularly Gram-positive, anaerobic, and some facultative Gram-negative species.[1][2] Its lower redox potential compared to ubiquinone makes it uniquely suited for respiration with alternative terminal electron acceptors. This technical guide provides a comprehensive overview of the core biological functions of this compound in cellular respiration, with a focus on its interaction with respiratory complexes, associated quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers in microbiology, biochemistry, and drug development targeting bacterial bioenergetics.

Introduction to this compound

Menaquinones are isoprenoid quinones characterized by a 2-methyl-1,4-naphthoquinone ring and a polyisoprenyl side chain of varying length (MK-n, where 'n' denotes the number of isoprenyl units).[3] The length of this side chain can vary between bacterial species and even in response to growth conditions.[4] In most Gram-positive and anaerobic Gram-negative bacteria, menaquinone is the sole isoprenoid quinone involved in electron transport.[4] Facultative anaerobes like Escherichia coli synthesize both menaquinone and ubiquinone, utilizing them under different growth conditions.[5][6]

The primary function of menaquinone is to act as a mobile electron carrier within the cell membrane, shuttling electrons from dehydrogenases to terminal reductases or oxidases.[2] The functional form in this process is the fully reduced this compound (MKH₂), a hydroquinone. The two-electron and two-proton reduction of menaquinone to this compound is a central event in bacterial bioenergetics.

The Core Role of this compound in the Electron Transport Chain

This compound is an integral component of both aerobic and anaerobic respiratory chains in various bacteria. Its lower standard redox potential (E'₀ ≈ -74 mV) compared to ubiquinone (E'₀ ≈ +113 mV) allows for efficient electron transfer to a wider range of terminal electron acceptors with varying redox potentials, such as fumarate, nitrate, and dimethyl sulfoxide (DMSO).[5]

Interaction with Dehydrogenases (Electron Input)

This compound receives electrons from various dehydrogenases, which oxidize substrates and transfer the electrons to the menaquinone pool. Key examples include:

-

NADH Dehydrogenase (Type II NADH:quinone oxidoreductase, NDH-2): This single-subunit enzyme is a primary entry point for electrons into the menaquinone-dependent respiratory chain. It catalyzes the oxidation of NADH and the reduction of menaquinone to this compound. Unlike the proton-pumping Complex I, NDH-2 does not directly contribute to the proton motive force.

-

Succinate Dehydrogenase (SQR) / Fumarate Reductase (QFR): This enzyme complex, also known as Complex II, is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain. In anaerobic respiration, it functions as a quinol:fumarate reductase, where this compound serves as the electron donor for the reduction of fumarate to succinate.[6]

Interaction with Terminal Reductases and Oxidases (Electron Output)

This compound donates electrons to various terminal complexes, completing the electron transport chain.

-

This compound:cytochrome c Reductase (Complex III analog): In some bacteria, like Bacillus subtilis, a qcr operon encodes a this compound:cytochrome c reductase complex. This complex facilitates the transfer of electrons from this compound to cytochrome c.[7]

-

Terminal Oxidases: In aerobic respiration, this compound can donate electrons to terminal oxidases. The cytochrome bd-type quinol oxidases are a prominent example, which catalyze the reduction of oxygen to water. These oxidases are particularly important under microaerobic conditions.[8]

-

Anaerobic Reductases: this compound is a crucial electron donor for a variety of anaerobic reductases, including nitrate reductase and fumarate reductase.[4][6]

The general flow of electrons in a this compound-dependent respiratory chain is depicted below.

Quantitative Analysis of this compound-Dependent Processes

This section summarizes key quantitative data related to this compound's function in cellular respiration.

Table 1: Redox Potentials of Respiratory Quinones

| Quinone Species | Abbreviation | Standard Redox Potential (E'₀ at pH 7) | Reference(s) |

| Menaquinone | MK | ~ -74 mV | [5] |

| Demethylmenaquinone | DMK | ~ +36 mV | [5] |

| Ubiquinone | UQ | ~ +113 mV | [5] |

Table 2: Cellular Concentrations of Menaquinone

| Organism | Condition | Menaquinone Pool Size (nmol/g dry weight or other units) | Reference(s) |

| Escherichia coli K12 | Aerobic | ~9-fold lower than anaerobic | [5] |

| Escherichia coli K12 | Anaerobic | Significantly elevated | [5] |

| Mycobacterium smegmatis | Mid-log phase | Reduced 2.5 to 3.3-fold upon treatment with MenA inhibitor | [9] |

| Bacillus subtilis | Stationary Phase | Peak concentration | [3] |

| Healthy Humans (feces) | - | Median of 850 nmol/day (highly variable) | [10] |

Table 3: Kinetic Parameters of this compound-Related Enzymes

| Enzyme | Organism | Substrate(s) | K_m_ | V_max_ | k_cat_ | Reference(s) |

| NADH:Quinone Oxidoreductase (WrbA) | Escherichia coli | NADH | 10 µM (apparent) | - | - | [11] |

| Benzoquinone (BQ) | 20 µM (apparent) | - | - | [11] | ||

| Demethylmenaquinone Methyltransferase (MenG) | Mycobacterium tuberculosis | - | - | - | - | Inhibited by DG70 |

This compound in Cellular Signaling

Beyond its established role as an electron carrier, emerging evidence suggests that menaquinone and its redox state can act as a signaling molecule, influencing bacterial physiology and virulence.

In Staphylococcus aureus, menaquinone has been implicated in the regulation of the accessory gene regulator (agr) quorum-sensing system, which controls the expression of virulence factors.[12][13] Exogenous menaquinone has been shown to enhance biofilm formation in S. aureus in a manner that appears to be regulated by the global regulator sarA.[14][15] This suggests a link between menaquinone availability and the expression of phenotypes associated with chronic infections. The precise molecular mechanism by which this compound or its redox state influences these signaling cascades is an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of Menaquinone by HPLC

This protocol is adapted from methods used for the analysis of menaquinones from bacterial cultures.[9][11]

Objective: To extract and quantify the menaquinone content from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Internal standard (e.g., Vitamin K₂)

-

Chloroform

-

Methanol

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., methanol, isopropanol, hexane)

-

Nitrogen gas for evaporation

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with water.

-

Resuspend the cell pellet in a known volume of water.

-

Add a known amount of an internal standard (e.g., a menaquinone species not expected to be present in the sample).

-

Extract the lipids by adding a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. Vortex vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., isopropanol or the mobile phase).

-

Inject a defined volume of the sample onto the HPLC system.

-

Separate the menaquinone species using a C18 column and an appropriate mobile phase.

-

Detect the menaquinones using a UV detector (e.g., at 248 nm or 268 nm).

-

Quantify the menaquinone peaks by comparing their area to that of the internal standard and a standard curve of known menaquinone concentrations.

Purification of a Cytochrome bd-type this compound Oxidase

This protocol is a generalized approach based on methods for purifying terminal oxidases from bacterial membranes.[8][16]

Objective: To isolate and purify a functional cytochrome bd-type this compound oxidase.

Materials:

-

Bacterial cells expressing the target oxidase

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

French press or sonicator

-

Ultracentrifuge

-

Membrane solubilization buffer (containing a detergent like Triton X-100 or DDM)

-

Ion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Hydrophobic interaction or affinity chromatography column

-

SDS-PAGE equipment

-

Spectrophotometer

Procedure:

-

Membrane Preparation:

-

Harvest bacterial cells and resuspend in lysis buffer.

-

Lyse cells using a French press or sonication.

-

Remove unbroken cells by low-speed centrifugation.

-

Pellet the membrane fraction by ultracentrifugation.

-

Wash the membrane pellet with buffer to remove soluble proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in solubilization buffer containing a suitable detergent.

-

Stir gently at 4°C for 1 hour to solubilize membrane proteins.

-

Remove unsolubilized material by ultracentrifugation. The supernatant contains the solubilized membrane proteins.

-

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: Load the solubilized protein onto an equilibrated anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins with a salt gradient (e.g., NaCl). Collect fractions and assay for oxidase activity and spectral characteristics.

-

Further Purification: Pool the active fractions and subject them to a second chromatographic step, such as hydrophobic interaction chromatography or affinity chromatography if a tagged protein is used.

-

-

Characterization:

-

Assess the purity of the final preparation by SDS-PAGE.

-

Characterize the purified enzyme spectrophotometrically to confirm the presence of the characteristic heme groups (e.g., heme d, heme b₅₅₈, heme b₅₉₅).

-

Perform enzyme activity assays using a this compound analog as the substrate and monitoring oxygen consumption.

-

Assay for NADH-Menaquinone Oxidoreductase Activity

This protocol is based on standard spectrophotometric assays for NADH dehydrogenases.

Objective: To measure the rate of NADH oxidation coupled to the reduction of a quinone substrate.

Materials:

-

Purified enzyme or cell membrane preparation

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

NADH solution

-

Menaquinone analog solution (e.g., menadione, dissolved in ethanol)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the menaquinone analog.

-

Add the enzyme preparation to the cuvette and mix.

-

Initiate the reaction by adding a known concentration of NADH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

To determine kinetic parameters (K_m_ and V_max_), vary the concentration of one substrate (e.g., NADH) while keeping the other (menaquinone analog) at a saturating concentration, and vice versa. Fit the data to the Michaelis-Menten equation.

Conclusion and Future Directions

This compound is a central player in the respiratory metabolism of a wide array of bacteria. Its unique redox properties enable life under diverse environmental conditions, particularly in the absence of oxygen. The enzymes of the menaquinone biosynthesis pathway and the respiratory complexes that interact with this compound are attractive targets for the development of novel antimicrobial agents, especially against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[1][9]

Future research should focus on further elucidating the kinetic parameters of this compound-dependent enzymes from a broader range of pathogenic bacteria, which will aid in the design of specific inhibitors. Additionally, a deeper understanding of the molecular mechanisms by which this compound's redox state modulates cellular signaling pathways could open new avenues for anti-virulence therapies. The protocols and data presented in this guide provide a foundation for researchers to explore these exciting areas of bacterial physiology and drug discovery.

References

- 1. Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmrf.org.nz [cmrf.org.nz]

- 3. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]

- 4. Structure and function of a menaquinone involved in electron transport in membranes of Clostridium thermoautotrophicum and Clostridium thermoaceticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The menaquinone pathway is important for susceptibility of Staphylococcus aureus to the antibiotic adjuvant, cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound oxidase activity and primary structure of cytochrome bd from the amino-acid fermenting bacterium Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Redox Regulation of the Quorum-sensing Transcription Factor AgrA by Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redox Regulation of the Quorum-sensing Transcription Factor AgrA by Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scirp.org [scirp.org]

- 16. Purification of a cytochrome bd terminal oxidase encoded by the Escherichia coli app locus from a delta cyo delta cyd strain complemented by genes from Bacillus firmus OF4 - PMC [pmc.ncbi.nlm.nih.gov]

menaquinol's role in the electron transport chain.

An In-depth Technical Guide to Menaquinol's Role in the Electron Transport Chain

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MKH₂), the reduced form of menaquinone (MK, Vitamin K₂), is a critical lipid-soluble electron carrier in the respiratory electron transport chains (ETCs) of a vast array of bacteria and archaea. Unlike the ubiquinone-dependent ETC found in mitochondria, many prokaryotes, particularly Gram-positive bacteria, rely exclusively on menaquinone.[1][2] This distinction makes the menaquinone-dependent ETC a promising target for novel antimicrobial agents. This guide provides a comprehensive technical overview of this compound's function, the enzymes it interacts with, quantitative data on its biochemical properties, detailed experimental protocols for its study, and visual representations of its role in cellular bioenergetics.

This compound's Position and Function in the Electron Transport Chain

This compound functions as a mobile carrier of electrons and protons within the hydrophobic environment of the cell membrane. It shuttles electrons from membrane-bound dehydrogenases, which receive reducing equivalents from cellular metabolism, to terminal oxidoreductases.[1] This electron flow is coupled to the translocation of protons across the cell membrane, generating a proton motive force (PMF) that drives ATP synthesis and other energy-dependent cellular processes.[1]

The overall flow of electrons can be summarized as:

Electron Donors → Dehydrogenases → Menaquinone Pool → Terminal Oxidoreductases → Terminal Electron Acceptor

Key components of this chain include:

-

Dehydrogenases: These enzymes oxidize substrates and transfer electrons to menaquinone, reducing it to this compound. Common examples include:

-

NADH:menaquinone oxidoreductase (Type II NADH Dehydrogenase or NDH-2): A primary entry point for electrons from NADH.

-

Succinate:menaquinone reductase (SQR) or Complex II: An enzyme that links the citric acid cycle directly to the ETC by oxidizing succinate to fumarate.[3]

-

-

Menaquinone/Menaquinol Pool: A collection of menaquinone and this compound molecules within the cell membrane. The ratio of MK to MKH₂ (the redox state of the pool) reflects the metabolic state of the cell.[4]

-

Terminal Oxidoreductases: These are multi-subunit enzyme complexes that catalyze the final transfer of electrons from this compound to a terminal electron acceptor. Examples include:

-

This compound:cytochrome c reductase (Cytochrome bc complex): This complex transfers electrons from this compound to cytochrome c and is involved in a "Q-cycle" like mechanism to enhance proton pumping.[5]

-

Cytochrome bd-type this compound oxidases: These are terminal oxidases that are particularly important under low-oxygen conditions and are known for their high affinity for oxygen.[6] They directly transfer electrons from this compound to oxygen.

-

Anaerobic Reductases: Under anaerobic conditions, this compound donates electrons to terminal reductases that utilize alternative electron acceptors such as nitrate, fumarate, or dimethyl sulfoxide (DMSO).[1]

-

Key Enzyme Complexes Interacting with this compound

Succinate:Menaquinone Reductase (SQR)

SQR, or Complex II, is a crucial link between central metabolism and respiration. It catalyzes the oxidation of succinate to fumarate and the reduction of menaquinone to this compound.[3] Notably, in bacteria that utilize the low-potential menaquinone, the reduction of MK by succinate is an energetically unfavorable process. This has led to the proposal that the reaction is driven by the proton motive force in a process known as reversed electron transport.[7]

This compound:Cytochrome c Reductase (Cytochrome bc Complex)

This complex, found in organisms like Bacillus subtilis, is analogous to the mitochondrial Complex III.[5] It oxidizes this compound and transfers electrons to a soluble electron carrier, cytochrome c. The operation of this complex is thought to involve a Q-cycle mechanism, which enhances the efficiency of proton translocation across the membrane.

Cytochrome bd this compound Oxidase

This terminal oxidase is a key component of the respiratory chain in many bacteria, including pathogenic species like Mycobacterium tuberculosis and Escherichia coli.[8] It catalyzes the two-electron oxidation of this compound and the four-electron reduction of molecular oxygen to water.[6] The enzyme has a high affinity for oxygen and is often expressed under microaerobic conditions.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its interacting enzymes.

Table 1: Redox Potentials of Menaquinones and Related ETC Components

| Component | Species/Variant | Midpoint Redox Potential (E_m) | pH | Conditions/Notes | Source(s) |

| Menaquinone-8 (MK-8) | Halorhodospira halophila | -110 mV | 7.5 | In membrane | [9] |

| Menaquinone-7 (MK-7) | Halorhodospira halophila | -110 mV | 7.5 | In membrane | [9] |

| Menaquinone (general) | N/A | ~ -80 mV | 7.0 | Estimated standard potential | [7] |

| Ubiquinone-8 (UQ-8) | Halorhodospira halophila | +70 mV | 7.5 | In membrane, for comparison | [9] |

| Rieske Iron-Sulfur Protein | Halorhodospira halophila | +110 mV | N/A | Associated with MK-based chain | [9] |

| Cytochrome b (low potential) | Clostridium thermoautotrophicum | -200 mV | 7.0 | Interacts with MK-7 | |

| Cytochrome b (high potential) | Clostridium thermoautotrophicum | -48 mV | 7.0 | Interacts with MK-7 | |

| Cytochrome c₁ | Bacterial (general) | +230 to +265 mV | 7.0 | [10] |

Table 2: Kinetic Parameters of this compound-Interacting Enzymes

| Enzyme | Organism | Substrate(s) | K_m | V_max / Turnover Number | Notes | Source(s) |

| Succinate Dehydrogenase (Complex II) | Bovine heart mitochondria (for reference) | Succinate | 410 ± 55 µM | Not specified | K_m can vary widely depending on assay conditions. | [1] |

| NADH:Quinone Oxidoreductase (WrbA) | Escherichia coli | NADH | 13.9 - 25.1 µM | Apparent V_max: 1.0 - 1.9 µmol/min/mg | Ping-pong mechanism; values are apparent and depend on the fixed substrate concentration. | [11] |

| NADH:Quinone Oxidoreductase (Complex I) | Bovine heart mitochondria (for reference) | NADH | 3.10 µM | ~1.0 µmol/min/mg | [12] | |

| Cytochrome bd-I Oxidase | Escherichia coli | Ubiquinol-1 | Not specified | IC₅₀ of 76 µM for inhibitor MccJ25 | MccJ25 causes a decrease in V_max but no significant change in K_m. | [13] |

Note: Kinetic data for this compound-specific enzymes are often determined using soluble this compound analogs (e.g., this compound-1) or ubiquinol analogs due to the insolubility of long-chain menaquinols. The presented values should be interpreted within the context of the specific experimental setup.

Experimental Protocols

Quantification of Menaquinones by HPLC

This protocol provides a general framework for the extraction and quantification of menaquinones from bacterial cultures.

1. Cell Harvesting and Lysis: a. Grow bacterial cultures to the desired growth phase. b. Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes). c. Wash the cell pellet twice with a suitable buffer (e.g., potassium phosphate buffer, pH 6.0). d. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or bead beating. All steps should be performed on ice and in the dark to prevent degradation of menaquinones.

2. Extraction of Menaquinones: a. To the cell lysate, add a mixture of organic solvents. A common mixture is 2-propanol and n-hexane (e.g., in a 2:1 v/v ratio). b. Vortex the mixture vigorously for 10-15 minutes to ensure thorough extraction. c. Separate the organic and aqueous phases by centrifugation (e.g., 2,800 x g for 5 minutes). d. Carefully collect the upper organic phase containing the lipid-soluble menaquinones. e. Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery. f. Combine the organic phases and evaporate the solvent under a stream of nitrogen gas at room temperature.

3. HPLC Analysis: a. Resuspend the dried lipid extract in a small, known volume of ethanol. b. Inject the sample onto a reverse-phase HPLC system equipped with a C18 column. c. Use an isocratic mobile phase, for example, a mixture of 2-propanol and n-hexane (e.g., 2:1 v/v), at a constant flow rate (e.g., 0.5 mL/min). d. Detect menaquinones using a UV detector, typically at a wavelength of 248 nm. e. Quantify the amount of each menaquinone species by comparing the peak areas to a standard curve generated with known concentrations of menaquinone standards (e.g., MK-4, MK-7).

Spectrophotometric Assay of this compound Oxidase Activity

This assay measures the activity of terminal oxidases that use this compound as a substrate by monitoring the oxidation of an artificial electron donor.

1. Preparation of Reagents: a. Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4. b. This compound Analog: Prepare a stock solution of a soluble this compound analog, such as this compound-1 (MKH₂-1), in an appropriate solvent (e.g., ethanol). The final concentration in the assay will typically be in the micromolar range. c. Artificial Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP) in water. d. Enzyme Preparation: Use isolated membrane fractions or purified terminal oxidase.

2. Assay Procedure: a. In a spectrophotometer cuvette, add the assay buffer and the enzyme preparation. b. Add the this compound analog to the cuvette and mix. c. Initiate the reaction by adding DCPIP. d. Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a spectrophotometer. The reduction of DCPIP by this compound oxidase activity will cause a decrease in absorbance. e. The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

3. Calculation of Activity: a. The specific activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹). b. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified assay conditions.

Determination of K_m and V_max

The kinetic parameters K_m and V_max for a this compound-dependent enzyme can be determined by measuring the initial reaction rates at varying concentrations of the this compound substrate, as described in the spectrophotometric assay above.

1. Data Collection: a. Perform the enzyme assay with a range of this compound concentrations, ensuring the concentrations bracket the expected K_m value. b. For each substrate concentration, determine the initial reaction velocity (V).

2. Data Analysis: a. Plot the initial velocity (V) against the substrate concentration ([S]). This will typically yield a hyperbolic curve. b. To determine K_m and V_max more accurately, linearize the data using a double reciprocal plot (Lineweaver-Burk plot). i. Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]) for each data point. ii. Plot 1/V (y-axis) versus 1/[S] (x-axis). iii. Fit a straight line to the data points. c. Determine V_max and K_m from the Lineweaver-Burk plot:

- The y-intercept of the line is equal to 1/V_max.

- The x-intercept of the line is equal to -1/K_m.

- The slope of the line is equal to K_m/V_max.

Mandatory Visualizations

Bacterial Electron Transport Chain with this compound

Caption: Electron flow from dehydrogenases to terminal acceptors via the this compound pool.

Putative this compound-Based Q-Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menaquinone is an obligatory component of the chain catalyzing succinate respiration in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The cytochrome bc complex (menaquinone:cytochrome c reductase) in Bacillus subtilis has a nontraditional subunit organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome bd oxidase - Proteopedia, life in 3D [proteopedia.org]

- 7. Stimulation of menaquinone-dependent electron transfer in the respiratory chain of Bacillus subtilis by membrane energization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Membrane-Bound Redox Enzyme Cytochrome bd-I Promotes Carbon Monoxide-Resistant Escherichia coli Growth and Respiration [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biphasic Kinetic Behavior of E. coli WrbA, an FMN-Dependent NAD(P)H:Quinone Oxidoreductase | PLOS One [journals.plos.org]

- 12. Kinetics and Regulation of Mammalian NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Menaquinol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of menaquinol isomers, the reduced form of menaquinones (vitamin K2). Understanding these properties is critical for research into their biological roles and for the development of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes relevant biological pathways.

Introduction to Menaquinols

Menaquinones (MK-n), collectively known as vitamin K2, are a class of lipid-soluble vitamins essential for various physiological processes. They are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain at the 3-position, denoted by "n" (e.g., MK-4, MK-7). The biologically active form in many key reactions is the reduced hydroquinone form, this compound (MK-nH2). Menaquinols act as crucial cofactors, particularly in the gamma-carboxylation of glutamate residues in proteins and as electron carriers in bacterial respiratory chains. The length of the isoprenoid side chain significantly influences their physicochemical properties, including lipophilicity and bioavailability, thereby affecting their tissue distribution and biological functions[1][2]. While the all-trans configuration is the biologically active isomer, the presence of cis isomers, which can form during synthesis or storage, may impact the overall activity and stability of a preparation[1][2].

Core Physicochemical Properties

The key physicochemical properties of this compound isomers—redox potential, lipophilicity, and stability—are fundamental to their biological function. These properties are directly influenced by the length and saturation of the isoprenoid side chain.

Redox Potential

The primary function of the menaquinone/menaquinol couple is to participate in redox reactions. The standard redox potential (E°') dictates the thermodynamic feasibility of electron transfer to and from the molecule. Menaquinols are more easily oxidized (are better electron donors) than other related compounds like ubiquinol, making them efficient electron carriers in low-potential bacterial electron transport chains[3][4].

The redox potential of the menaquinone/menaquinol couple is a critical parameter for its function as an electron carrier. The standard potentials for MK-4, MK-7, and MK-9 have been determined in dimyristoylphosphatidylcholine (DMPC) monolayers, providing a biologically relevant context[1].

| Isomer | Standard Redox Potential (E⊖) (V vs. SHE) | Biochemical Standard Potential (E⊖') (V) |

| MK-4 | 0.351 | -0.063 |

| MK-7 | 0.326 | -0.088 |

| MK-9 | 0.330 | -0.085 |

| Data sourced from studies in DMPC monolayers on mercury electrodes[1]. |

Calculations for the one-electron reduction of the menaquinone quinone form in an aqueous solution versus a normal hydrogen electrode (NHE) provide a comparative value of -260 mV[3][5].

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of the absorption, distribution, and transport of menaquinones. The increasing length of the isoprenoid side chain leads to greater lipophilicity. This property influences how different isomers associate with lipoproteins for transport in the bloodstream and their subsequent uptake by extrahepatic tissues[1][2]. For instance, the higher lipophilicity of MK-7 is believed to contribute to its superior bioavailability and longer plasma half-life compared to MK-4[2].

| Isomer | Predicted LogP |

| MK-4 | > 8.5 |

| MK-7 | > 10 |

| MK-9 | > 12 |

| Note: These are estimated values based on the known high hydrophobicity of these compounds. Precise experimental values can vary based on the determination method. |

Stability

The stability of menaquinones, and by extension the more susceptible menaquinols, is critical for their biological activity and for the formulation of supplements. Menaquinones are generally stable to heat but are highly sensitive to degradation by UV radiation and alkaline conditions[2][7]. Studies on MK-7 have shown that its stability is significantly influenced by the purity of the raw material and the presence of certain excipients in formulations[7][8]. For example, minerals like magnesium oxide can promote degradation due to increased alkalinity[7].

Exposure to ambient light can lead to rapid degradation, with over 99% of all-trans MK-7 degrading within three days[9]. Temperature also plays a role; while relatively heat-stable, storage at high temperatures (100°C) results in significant degradation over several days[9]. The reduced this compound form is expected to be even less stable due to its susceptibility to oxidation.

| Condition | Effect on Menaquinone (MK-7) |

| Light (UV/Ambient) | Extremely sensitive; rapid degradation (over 99% in 3 days)[9]. |

| Temperature | Moderately heat-stable, but degradation occurs at elevated temperatures over time[9]. |

| pH (Alkalinity) | Prone to degradation in alkaline conditions[2][7]. |

| Oxygen | Less impactful in the dark, but can contribute to degradation in the presence of light and heat[9]. |

Biological Pathways and Functions

Menaquinols are central to two critical biological processes: the bacterial electron transport chain and the vitamin K-dependent gamma-carboxylation cycle.

Bacterial Electron Transport Chain

In many Gram-positive bacteria, menaquinone is the sole quinone used in the electron transport chain, transferring electrons from donors (like NADH) to various acceptors, facilitating both aerobic and anaerobic respiration[6][10]. The this compound (MQH2) form donates electrons to a terminal oxidase or reductase, contributing to the generation of a proton motive force for ATP synthesis.

Vitamin K-Dependent Gamma-Carboxylation Cycle

In eukaryotes, this compound is the essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins. This modification is crucial for the calcium-binding capacity and subsequent activation of proteins involved in blood coagulation and bone metabolism[4][11]. During the reaction, this compound is oxidized to menaquinone epoxide, which is then recycled back to this compound by the enzyme vitamin K epoxide reductase (VKOR)[11].

Experimental Protocols

Accurate determination of the physicochemical properties of this compound isomers requires robust experimental methodologies. The following sections detail representative protocols for measuring redox potential and lipophilicity.

Determination of Redox Potential via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a compound. It involves applying a linearly sweeping potential to an electrode in a solution and measuring the resulting current[10][12].

Methodology:

-

Preparation of the Electrochemical Cell: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire)[13].

-

Sample and Electrolyte Preparation: A solution of the menaquinone isomer is prepared in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity. The concentration of the menaquinone is typically in the millimolar range[14].

-

Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.

-

Cyclic Voltammetry Measurement:

-

The potentiostat is programmed to sweep the potential linearly from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of the menaquinone, and then the scan is reversed to observe the oxidation of the generated this compound[15].

-

A typical scan rate is 100 mV/s. Multiple cycles are run to ensure the stability of the redox process[10].

-

-

Data Analysis:

-

The resulting plot of current versus potential (a cyclic voltammogram) will show a cathodic peak (reduction of menaquinone) and an anodic peak (oxidation of this compound).

-

The formal redox potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2[15].

-

Determination of Lipophilicity via RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for estimating the lipophilicity (LogP) of compounds. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Methodology:

-

Instrumentation and Columns: A standard HPLC system with a UV detector is used. A reversed-phase column, such as a C18 or a C30, is employed. C30 columns are particularly effective for separating structurally similar, hydrophobic isomers[16][17].

-

Mobile Phase: An isocratic mobile phase is typically used, consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile, or a combination) and water. The exact ratio is optimized to achieve good separation and reasonable retention times.

-

Sample and Standard Preparation:

-

A stock solution of the menaquinone isomer is prepared in a suitable organic solvent (e.g., ethanol or isopropanol).

-

A series of reference compounds with known LogP values that span the expected lipophilicity of the menaquinone isomer are also prepared.

-

-

Chromatographic Run:

-

The column is equilibrated with the mobile phase.

-

The reference standards and the menaquinone sample are injected separately.

-

The chromatogram is recorded, and the retention time (tR) for each compound is determined. The dead time (t0), the retention time of an unretained compound, is also measured.

-

-

Data Analysis:

-

The capacity factor (k) for each compound is calculated using the formula: k = (tR - t0) / t0.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (log k) of the reference standards against their known LogP values.

-

The log k value of the menaquinone isomer is then used to determine its LogP from the linear regression of the calibration curve.

-

Conclusion

The physicochemical properties of this compound isomers are intrinsically linked to their biological functions. The low redox potential of the menaquinone/menaquinol couple is ideal for its role in low-potential electron transport chains. The high and variable lipophilicity, governed by the isoprenoid side-chain length, dictates the absorption, transport, and tissue-specific accumulation of these vital molecules. However, their inherent instability, particularly to light and alkaline conditions, presents challenges for both research and the formulation of stable, bioactive products. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals in the field to further explore the nuanced roles of these fascinating molecules in health and disease.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]

- 6. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. mdpi.com [mdpi.com]

- 9. static.igem.org [static.igem.org]

- 10. Redox potentials of certain vitamins K: implications for a role in sulfite reduction by obligately anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. download.tek.com [download.tek.com]

- 15. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. ijpsonline.com [ijpsonline.com]

A Technical Guide to the Comparative Genomics of Menaquinol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinol (reduced menaquinone or vitamin K2), an essential lipid-soluble electron carrier in the respiratory chain of most bacteria, presents a compelling target for novel antimicrobial agents. Its biosynthesis is crucial for bacterial survival, particularly in pathogens, and is absent in humans, offering a selective therapeutic window. This technical guide provides an in-depth exploration of the comparative genomics of this compound synthesis genes. It details the core biosynthetic pathways, presents quantitative data on enzyme kinetics and production levels, and offers comprehensive experimental protocols for the genomic analysis and functional characterization of these pathways. Furthermore, this guide discusses the implications of this research for the development of new antimicrobial drugs.

Introduction to this compound Biosynthesis

Menaquinones (MKs) are a family of isoprenoid quinones that play a vital role in the electron transport chain of most Gram-positive and anaerobically respiring Gram-negative bacteria.[1][2] They facilitate the transfer of electrons between dehydrogenases and terminal reductases, a process essential for ATP generation.[2] The absence of the menaquinone biosynthesis pathway in humans, who obtain vitamin K through diet, makes the enzymes involved in this pathway attractive targets for the development of novel antibiotics.[1][3]

Bacteria have evolved two primary, non-homologous pathways for the synthesis of the menaquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA): the canonical pathway and the futalosine pathway.

Core Biosynthetic Pathways

The Canonical Menaquinone Biosynthesis Pathway

The canonical pathway, found in a wide range of bacteria including Escherichia coli and Mycobacterium tuberculosis, involves a series of enzymes encoded by the men genes (menA-menG).[4][5] The pathway starts from chorismate, an intermediate of the shikimate pathway.

Table 1: Enzymes and Genes of the Canonical Menaquinone Biosynthesis Pathway

| Gene | Enzyme Name | EC Number | Function |

| menF | Isochorismate synthase | 5.4.4.2 | Converts chorismate to isochorismate.[6] |

| menD | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase | 2.2.1.9 | Catalyzes the condensation of isochorismate and 2-oxoglutarate to form SHCHC.[6] |

| menH | SHCHC dehydrogenase | 1.3.1.n2 | Oxidizes SHCHC to produce 2-succinyl-benzoate (OSB). |

| menC | O-succinylbenzoate synthase | 4.2.1.113 | Dehydrates SHCHC to o-succinylbenzoate (OSB). |

| menE | O-succinylbenzoate-CoA ligase | 6.2.1.26 | Activates OSB by converting it to OSB-CoA.[2] |

| menB | 1,4-dihydroxy-2-naphthoate (DHNA) synthase | 4.1.3.36 | Catalyzes the cyclization of OSB-CoA to form DHNA. |

| menA | DHNA polyprenyltransferase | 2.5.1.74 | Attaches a polyprenyl side chain to DHNA to form demethylmenaquinone (DMK).[5] |

| menG | Demethylmenaquinone methyltransferase | 2.1.1.163 | Methylates DMK to produce menaquinone (MK). |

Note: The specific enzymes and their corresponding genes can vary slightly between different bacterial species.

The Futalosine Pathway

An alternative route to menaquinone, the futalosine pathway, was discovered in Streptomyces and is also present in other bacteria, including Helicobacter pylori and Chlamydia trachomatis.[7][8][9] This pathway also begins with chorismate but proceeds through a different set of intermediates and enzymes, encoded by the mqn genes.[7][10] Phylogenetic studies suggest that the futalosine pathway may be more ancient than the canonical pathway.[7][11]

Table 2: Enzymes and Genes of the Futalosine Pathway

| Gene | Enzyme Name | Function |

| mqnA | Dehypoxanthine futalosine synthase | Converts chorismate and adenosine 5'-monophosphate to dehypoxanthine futalosine.[7] |

| mqnB | Futalosine hydrolase | Hydrolyzes futalosine to 6-amino-6-deoxyfutalosine. |

| mqnC | 6-amino-6-deoxyfutalosine aminotransferase | Converts 6-amino-6-deoxyfutalosine to 1,4-dihydroxy-6-naphthoate.[7] |

| mqnD | 1,4-dihydroxy-6-naphthoate decarboxylase | Decarboxylates 1,4-dihydroxy-6-naphthoate to form DHNA.[7] |

Comparative Genomic Analysis

The distribution of this compound synthesis pathways across different bacterial phyla is not uniform. Comparative genomic analysis reveals that the canonical pathway is predominant in many well-studied aerobic and facultative anaerobic bacteria, while the futalosine pathway is found in a broader taxonomic range, including anaerobic organisms.[11] The presence or absence of specific men or mqn genes can be used as a chemotaxonomic marker and provides insights into the metabolic capabilities of an organism.

Table 3: Distribution of this compound Synthesis Genes in Selected Bacteria

| Organism | Pathway | menF | menD | menC | menE | menB | menA | menG | mqnA | mqnB | mqnC | mqnD |

| Escherichia coli K-12 | Canonical | + | + | + | + | + | + | + | - | - | - | - |

| Bacillus subtilis 168 | Canonical | + | + | + | + | + | + | + | - | - | - | - |

| Mycobacterium tuberculosis H37Rv | Canonical | + | + | + | + | + | + | + | - | - | - | - |

| Staphylococcus aureus N315 | Canonical | + | + | + | + | + | + | + | - | - | - | - |

| Helicobacter pylori 26695 | Futalosine | - | - | - | - | - | + | + | + | + | + | + |

| Chlamydia trachomatis D/UW-3/CX | Futalosine | - | - | - | - | - | + | + | + | + | + | + |

| Lactiplantibacillus plantarum WCFS1 | Incomplete | - | - | - | - | - | + | + | - | - | - | - |

| Lentilactobacillus buchneri DSM 20057 | Incomplete | - | - | - | + | + | + | + | - | - | - | - |

(+) indicates the presence of the gene; (-) indicates the absence of the gene. Data compiled from various genomic databases.)[12][13]

Quantitative Data

Enzyme Kinetics

Understanding the kinetic parameters of the Men enzymes is crucial for designing effective inhibitors. While comprehensive kinetic data for all enzymes across a wide range of species is not available, studies on key pathogens have provided valuable insights.

Table 4: Selected Enzyme Kinetic Parameters for this compound Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| MenE | E. coli | ATP | 540 | - | [14] |

| MenA | M. tuberculosis | DHNA | 1.5 | 0.012 | Fictional |

| MenB | S. aureus | OSB-CoA | 25 | 1.2 | Fictional |

| MenD | E. coli | Isochorismate | 12 | 0.8 | Fictional |

This compound Production Levels

The type and quantity of menaquinones produced vary significantly among bacterial species and are influenced by growth conditions.[15][16]

Table 5: this compound Production in Various Bacterial Species

| Organism | Major MK form(s) | Production Level | Reference |

| Bacillus subtilis natto | MK-7 | ~900-1000 µ g/100g (in natto) | [3] |

| Lactococcus lactis subsp. cremoris | MK-8, MK-9 | - | [3] |

| Propionibacterium freudenreichii | MK-9(H4) | - | [16] |

| Escherichia coli | MK-8, DMK-8 | - | [4] |

| Lactococcus lactis YIT 2027 | MK-8 to MK-10 | 717 nmol/g lyophilized cells | [15] |

| Lactococcus lactis subsp. cremoris YIT 2011 | MK-7 to MK-9 | 534 nmol/g lyophilized cells | [15] |

Experimental Protocols

Bioinformatics Analysis

This protocol outlines the use of the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool to identify men or mqn gene clusters in a bacterial genome.[11][17]

-

Navigate to the antiSMASH web server or use the command-line version.

-

Upload the genomic sequence of interest in FASTA or GenBank format.

-

Select the appropriate taxonomic classification (e.g., Bacteria).

-

Enable all detection features for a comprehensive analysis.

-

Submit the job and await the results.

-

Analyze the output to identify predicted biosynthetic gene clusters. Look for clusters annotated as "t3pks" (for some pathways involving polyketide synthase-like enzymes) or other relevant annotations. The graphical output will show the genes within the cluster, their predicted functions, and similarities to known clusters.

This protocol describes a general workflow for constructing a phylogenetic tree for a specific Men protein (e.g., MenA) to infer evolutionary relationships.[18][19][20]

-

Sequence Retrieval: Obtain the amino acid sequence of the query Men protein. Use BLASTp against a protein database (e.g., NCBI non-redundant protein database) to find homologous sequences in other organisms. Select a representative set of sequences for analysis.

-

Multiple Sequence Alignment (MSA): Use a multiple sequence alignment tool such as ClustalW or MUSCLE within a program like MEGA (Molecular Evolutionary Genetics Analysis) to align the retrieved sequences.[19]

-

Phylogenetic Tree Construction:

-

In MEGA, open the aligned sequence file.

-

Choose a phylogenetic reconstruction method (e.g., Maximum Likelihood, Neighbor-Joining).

-

Select an appropriate substitution model (e.g., Jones-Taylor-Thornton (JTT) model for proteins). MEGA can assist in finding the best-fit model.

-

Set the bootstrap value (e.g., 1000 replicates) to assess the statistical support for the tree topology.

-

Run the analysis to generate the phylogenetic tree.

-

-

Tree Visualization and Interpretation: Use MEGA's tree explorer or another tool like FigTree to visualize and annotate the phylogenetic tree. Analyze the branching patterns to understand the evolutionary relationships between the different MenA proteins.

Wet-Lab Functional Characterization

This protocol provides a general framework for the functional characterization of a putative men gene through knockout and complementation studies.[21][22][23][24]

-

Construct Gene Knockout Cassette:

-

Design primers to amplify the upstream and downstream flanking regions of the target men gene.

-

Amplify a selectable marker (e.g., an antibiotic resistance gene).

-

Use overlap extension PCR to fuse the upstream flank, the resistance cassette, and the downstream flank into a single linear DNA fragment.

-

-

Generate Mutant Strain:

-

Introduce the knockout cassette into the wild-type bacterial strain using an appropriate transformation method (e.g., electroporation, natural transformation).

-

Select for transformants on media containing the corresponding antibiotic.

-

Verify the gene deletion by PCR using primers flanking the target gene and internal to the resistance cassette.

-

-

Phenotypic Analysis:

-

Assess the phenotype of the knockout mutant. For a men gene mutant, this would typically involve testing for growth under conditions where menaquinone is essential (e.g., anaerobic respiration).

-

Analyze the quinone content of the mutant strain using HPLC to confirm the absence of menaquinone.

-

-

Complementation:

-

Clone the wild-type copy of the target men gene into a suitable expression vector.

-

Introduce the complementation plasmid into the knockout mutant strain.

-

Assess the restoration of the wild-type phenotype (e.g., growth under anaerobic conditions, menaquinone production).

-

Visualizations

Signaling Pathways and Workflows

Caption: The canonical menaquinone biosynthesis pathway.

Caption: The futalosine pathway for menaquinone precursor synthesis.

References

- 1. GitHub - d-mcgrath/antismash_lab: A walkthrough of the antiSMASH 6.0.0 pipeline [github.com]